REACTION_CXSMILES
|
C(=O)([O-])[O-].[Cs+].[Cs+].Br[CH2:8][CH2:9][O:10][Si:11]([C:14]([CH3:17])([CH3:16])[CH3:15])([CH3:13])[CH3:12].[CH:18]1[C:28]2[C:27]3[CH:29]=[CH:30][CH:31]=[CH:32][C:26]=3[CH2:25][C:24](=[O:33])[NH:23][C:22]=2[N:21]=[CH:20][CH:19]=1.O>CN(C)C=O.[I-].[Na+].C(OCC)(=O)C>[Si:11]([O:10][CH2:9][CH2:8][N:23]1[C:22]2[N:21]=[CH:20][CH:19]=[CH:18][C:28]=2[C:27]2[CH:29]=[CH:30][CH:31]=[CH:32][C:26]=2[CH2:25][C:24]1=[O:33])([C:14]([CH3:17])([CH3:16])[CH3:15])([CH3:13])[CH3:12] |f:0.1.2,7.8|
|
Name
|
cesium carbonate
|
Quantity
|
186.6 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
88 mL
|
Type
|
reactant
|
Smiles
|
BrCCO[Si](C)(C)C(C)(C)C
|
Name
|
|
Quantity
|
6.1 g
|
Type
|
catalyst
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
86 g
|
Type
|
reactant
|
Smiles
|
C1=CC=NC=2NC(CC3=C(C21)C=CC=C3)=O
|
Name
|
|
Quantity
|
860 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
stir at 70° C. for 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Cool mixture to ambient temperature
|
Type
|
FILTRATION
|
Details
|
Filter mixture through Celite®
|
Type
|
WASH
|
Details
|
wash with ethyl acetate (100 mL)
|
Type
|
EXTRACTION
|
Details
|
Separate layers of filtrate, extract from aqueous with ethyl acetate (2×50 mL)
|
Type
|
WASH
|
Details
|
Wash
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
ADDITION
|
Details
|
Dissolve material in tetrahydrofuran (1.28 L), add Silia® bond palladium scavenger (16.7 g)
|
Type
|
STIRRING
|
Details
|
stir at ambient temperature for 20 hours
|
Duration
|
20 h
|
Type
|
FILTRATION
|
Details
|
Filter through a pad of silica
|
Type
|
WASH
|
Details
|
wash with tetrahydrofuran (200 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OCCN1C(CC2=C(C3=C1N=CC=C3)C=CC=C2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 420.6 mmol | |
AMOUNT: MASS | 155 g | |
YIELD: CALCULATEDPERCENTYIELD | 102.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |